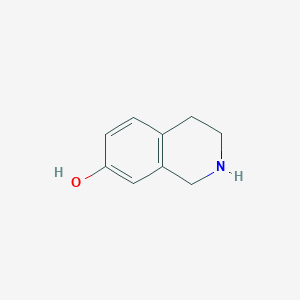

1,2,3,4-Tetrahydroisoquinolin-7-ol

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQTHXRZJGDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329303 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30798-64-2 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,2,3,4-Tetrahydro-isoquinolin-7-ol can be synthesized through various methods. One common synthetic route involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-isoquinolin-7-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert isoquinoline to tetrahydroisoquinoline.

Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolin-7-ol serves as a crucial building block in the synthesis of various bioactive compounds. Its structural framework is integral in developing analogs that exhibit a range of biological activities.

1.1. Synthesis of Bioactive Compounds

- Dopamine Receptor Ligands : The compound is utilized in synthesizing selective ligands for dopamine receptors, particularly the D3 receptor. Research indicates that analogs containing the this compound motif exhibit strong affinity and selectivity for D3 receptors compared to D1 and D2 receptors . These compounds are being explored for their potential in treating neuropsychiatric disorders.

- Antimicrobial Agents : Various derivatives of this compound have shown promising antimicrobial properties against several pathogens. The compound's ability to inhibit key enzymes involved in bacterial metabolism makes it a candidate for developing new antibiotics .

Neuroprotective Properties

Research has demonstrated that this compound exhibits neuroprotective effects that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

2.1. Mechanism of Action

The neuroprotective effects are attributed to the compound's interaction with neurotransmitter systems and its ability to modulate NMDA receptors. Studies indicate that it can protect dopaminergic neurons from toxicity induced by neurotoxins . This suggests potential applications in therapeutics aimed at preserving neuronal integrity in degenerative conditions.

2.2. Case Studies

- A study involving chronic administration of this compound in animal models revealed a significant reduction in neuronal death and preservation of dopaminergic neuron function . This reinforces its potential as a therapeutic agent in neurodegenerative diseases.

Pharmacological Insights

The pharmacological profile of this compound indicates its influence on mood regulation and cognitive function.

3.1. Antidepressant Activity

Research has highlighted the compound's potential antidepressant properties through its interaction with serotonin transporters and modulation of dopamine pathways . This positions it as a candidate for developing new antidepressant medications.

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective | NMDA receptor modulation |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Antidepressant | Dopamine receptor interaction |

| 6-Methoxy-2-methylisoquinoline | Antioxidant | Free radical scavenging |

Industrial Applications

Beyond its research applications, this compound is being explored for its utility in pharmaceutical development and agrochemicals due to its diverse biological activities . Its role as a scaffold for creating novel compounds with specific biological targets makes it valuable in drug discovery processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Receptor Specificity : The nitrostyryl group in Compound 5f confers selectivity for the NR2B NMDA receptor subtype, while opioid pan antagonists (e.g., Compound 4 ) rely on piperidine ring fusion for multi-receptor engagement.

- Synthetic Accessibility : Reductive amination and column chromatography are common purification methods, though yields vary significantly (e.g., 42% for 5ff vs. 88% for 5f ).

Commercial and Research Relevance

- Availability: this compound (CAS 30798-64-2) and its derivatives are commercially available via suppliers like CymitQuimica and ECHEMI , with prices reflecting synthetic complexity (e.g., fluorinated analogs cost 2–3× more than parent compounds).

- Research Trends : Recent studies prioritize fluorination and trifluoromethylation to improve metabolic stability , while styryl and nitro groups remain critical for CNS-targeted drug design .

Biological Activity

Introduction

1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ) is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as a modulator of dopamine receptors. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

The presence of a hydroxyl group at the 7-position contributes to its unique chemical properties and biological activities.

Interaction with Dopamine Receptors

Research indicates that THIQ derivatives exhibit significant binding affinity for dopamine receptors, particularly the D3 receptor. For instance, a study demonstrated that a derivative containing a 6-methoxy group showed strong selectivity for the D3 receptor over other dopamine receptor subtypes:

| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 |

This selectivity is crucial for developing targeted therapies for conditions such as schizophrenia and drug addiction without affecting other dopamine pathways .

Neuroprotective Effects

THIQ has shown promise in neuroprotection against neurodegenerative disorders. Studies suggest that it may exert antioxidant effects and modulate neuroinflammatory processes. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating diseases like Parkinson's and Alzheimer's .

Case Studies and Experimental Results

Several studies have investigated the biological activity of THIQ:

- Neuroprotective Study : In vitro studies demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

- Dopamine Modulation : A series of analogs based on THIQ were evaluated for their ability to modulate dopamine receptor activity. The results indicated that specific substitutions on the THIQ scaffold significantly influenced receptor affinity and selectivity .

- Antimicrobial Activity : THIQ derivatives have also been assessed for their antimicrobial properties against various pathogens. Some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Dopamine Modulation | Selective binding to D3 receptors; potential treatment for addiction disorders. |

| Neuroprotection | Antioxidant properties; protects against neuronal cell death in neurodegenerative diseases. |

| Antimicrobial | Effective against various bacterial strains; potential use in infectious disease treatment. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydroisoquinolin-7-ol and its key derivatives in academic research?

- Methodology :

- Reductive amination is commonly employed for synthesizing tetrahydroisoquinoline derivatives. For example, LiAlH₄ in THF can reduce intermediates, followed by treatment with SOCl₂ in CHCl₃ to introduce functional groups (e.g., acetyl or isobutyryl substituents) .

- Protection-deprotection strategies : Tosyl (Ts) groups are used to protect amines during synthesis. For instance, TsCl reacts with tetrahydroquinoline derivatives under basic conditions to yield protected intermediates, which are later hydrolyzed .

- Grignard reactions : Used to introduce alkyl or vinyl groups, as seen in the synthesis of 5-methoxy-1-vinyl derivatives using CH₂=CHMgBr in THF .

- Key Considerations : Reaction conditions (solvent, temperature, stoichiometry) significantly influence yield and purity. Oxidation or reduction steps may lead to divergent products (e.g., quinoline vs. tetrahydroquinoline derivatives) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : ¹³C-NMR and IR confirm functional groups and regiochemistry. For example, IR peaks at ~3200 cm⁻¹ indicate hydroxyl groups, while NMR signals distinguish aromatic protons .

- Chromatography : GC and HPLC assess purity, especially for intermediates prone to byproducts (e.g., diastereomers or oxidation artifacts) .

- Mass Spectrometry : HRMS validates molecular formulas, critical for derivatives like fluorinated or brominated analogues .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound derivatives?

- Root Causes : Variability in assay conditions (e.g., cell lines, solvent systems) or substituent positioning (e.g., 6- vs. 7-fluoro isomers) may explain discrepancies .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, hydroxyl, or trifluoromethyl groups) and compare activities. For example, 7-hydroxy derivatives exhibit distinct binding affinities compared to 6-methoxy analogues .

- Standardized Assays : Use consistent protocols for cytotoxicity (e.g., MTT assays) and receptor-binding studies to minimize variability .

Q. What strategies optimize regioselective synthesis of fluorinated derivatives of this compound?

- Regiocomplementary Approaches :

- Cyclization-Deoxyfluorination : Start with catechol amines, cyclize to form tetrahydroquinolines, then use deoxyfluorinating agents (e.g., XtalFluor-E) to introduce fluorine at specific positions (6- or 7-) .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids (e.g., isoquinolin-4-ylboronic acid) enable selective introduction of aryl groups .

- Challenges : Competing pathways (e.g., over-reduction or dimerization) require precise control of reaction time and temperature .

Q. How do researchers resolve analytical challenges in quantifying this compound in complex biological matrices?

- Advanced Techniques :

- LC-MS/MS : Offers high sensitivity for detecting low-abundance metabolites. Use deuterated internal standards (e.g., D₃-labeled analogues) to correct for matrix effects .

- Solid-Phase Extraction (SPE) : C18 columns pre-concentrate samples while removing interfering compounds (e.g., proteins or lipids) .

Methodological Considerations

- Storage and Stability : Store at 2–8°C in inert atmospheres to prevent oxidation or hydrolysis. Hydrobromide or hydrochloride salts (e.g., 52768-23-7) enhance stability .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods when handling reactive intermediates (e.g., SOCl₂ or LiAlH₄). Follow waste disposal guidelines for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.